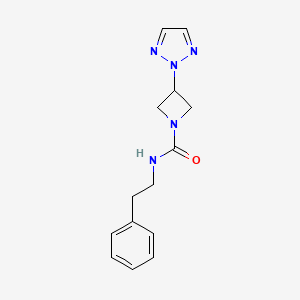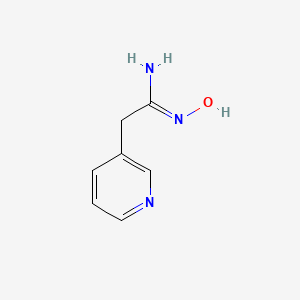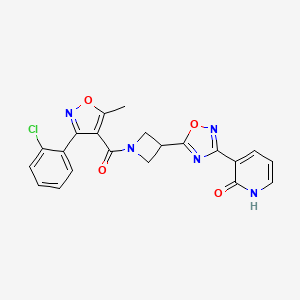
3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex molecule likely to be of interest in the fields of medicinal chemistry and materials science due to its structural features, which include multiple heterocyclic rings such as isoxazole, oxadiazole, azetidine, and pyridinone moieties. These features suggest potential biological activity or unique material properties.
Synthesis Analysis
Research on similar compounds indicates a variety of synthetic routes typically involving multi-step reactions that may include cycloadditions, condensations, and functional group transformations. For instance, Desai and Dodiya (2014) synthesized a series of compounds by reacting quinoline nucleus-containing derivatives with various reagents to introduce 1,3,4-oxadiazole and azetidinone rings, which were characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Desai & Dodiya, 2014).
科学的研究の応用
Antimicrobial Activity
- A range of compounds, including those with structures similar to 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, have been synthesized and found to have significant antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing promise in combating microbial infections (Desai & Dodiya, 2014), (Dodiya, Shihory & Desai, 2012).
Antifungal and Antibacterial Properties
- Similar compounds have been shown to exhibit both antifungal and antibacterial properties. This includes effectiveness against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating a broad spectrum of potential applications in treating infections (Shah, Patel, Prajapati, Vaghari & Parmar, 2014).
Potential Anticancer Applications
- The structure of 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suggests potential applications in anticancer research. Compounds with similar structures have been evaluated for their anticancer activity, showing promising results against various cancer cell lines. This suggests a potential role for these compounds in developing new cancer treatments (Katariya, Vennapu & Shah, 2021).
Antioxidant and Antiradical Activities
- Compounds structurally related to 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one have shown antioxidant and antiradical activities. This indicates potential applications in the development of treatments for diseases caused by oxidative stress and free radicals (Bekircan, Özen, Gümrükçüoğlu & Bektaş, 2008).
Mosquito Larvicidal Activity
- Research has also explored the use of similar compounds for mosquito larvicidal activity. This application is crucial in controlling mosquito-borne diseases, making these compounds potentially valuable in public health initiatives (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen & Rao, 2010).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with the compound.
将来の方向性
This involves the study of potential future research directions and applications of the compound.
特性
IUPAC Name |
3-[5-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-11-16(17(25-30-11)13-5-2-3-7-15(13)22)21(29)27-9-12(10-27)20-24-18(26-31-20)14-6-4-8-23-19(14)28/h2-8,12H,9-10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZIURONVQVHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


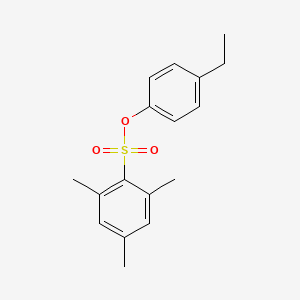
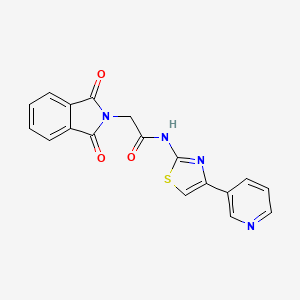
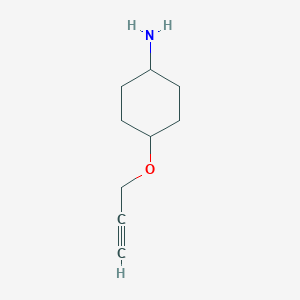
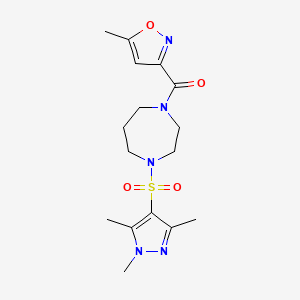
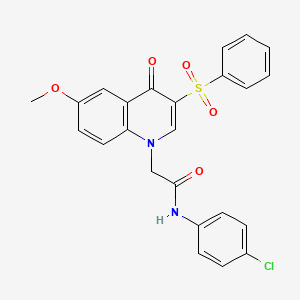
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
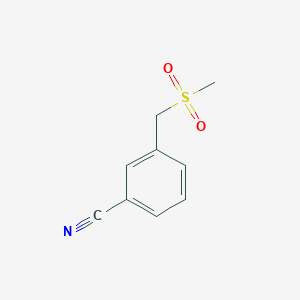
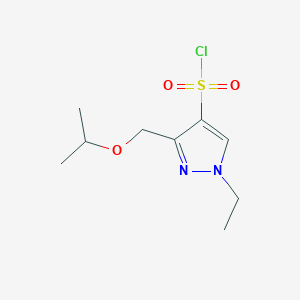
![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)
![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
